![molecular formula C20H17NO2 B8665515 3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester CAS No. 113516-80-6](/img/structure/B8665515.png)
3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, in particular, is notable for its unique structure, which combines the indole moiety with a naphthalene ring system, making it a subject of interest in synthetic organic chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst to form indoles . For industrial production, the reaction conditions are optimized to ensure high yield and purity, often involving refluxing the reactants in acetic acid or hydrochloric acid .
Chemical Reactions Analysis
3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester can be compared with other indole derivatives, such as:
Ethyl 2-methylindole-3-carboxylate: Similar in structure but lacks the naphthalene ring, making it less complex.
Methyl indole-3-carboxylate: Another simpler indole derivative used in various organic syntheses.
Ethyl indole-2-carboxylate: Known for its use in preparing pharmaceutical intermediates and other bioactive compounds.
The uniqueness of this compound lies in its combined indole and naphthalene structure, which provides distinct chemical and biological properties compared to simpler indole derivatives .
Properties
CAS No. |
113516-80-6 |
|---|---|
Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
ethyl 3-methylnaphtho[2,3-e]indole-2-carboxylate |
InChI |
InChI=1S/C20H17NO2/c1-3-23-20(22)19-12-17-16-11-14-7-5-4-6-13(14)10-15(16)8-9-18(17)21(19)2/h4-12H,3H2,1-2H3 |
InChI Key |
AIURBHMEIISBIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)C=CC3=CC4=CC=CC=C4C=C32 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

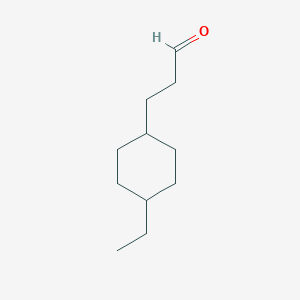
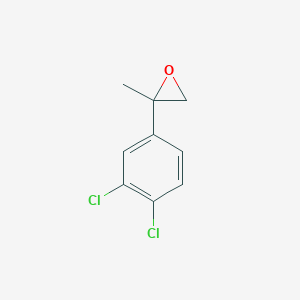
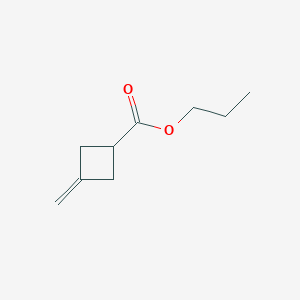
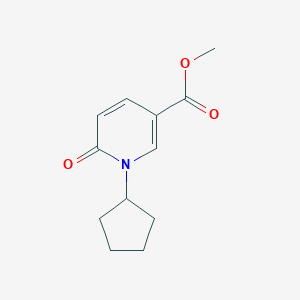

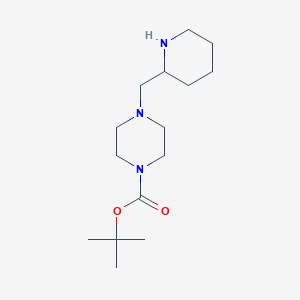
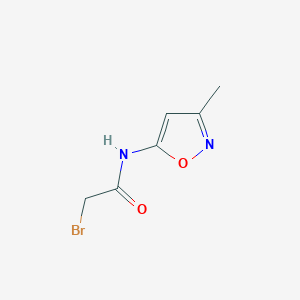
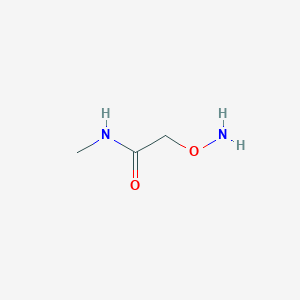

![tert-Butyl 4-((2-(tert-butyl)-6-chlorobenzo[d]oxazol-7-yl)sulfonyl)piperazine-1-carboxylate](/img/structure/B8665494.png)



